molecular formula C9H9ClN2S B1532942 4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine CAS No. 439692-90-7

4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine

Cat. No.: B1532942
CAS No.: 439692-90-7
M. Wt: 212.7 g/mol
InChI Key: SDTNZUUFPBXYEW-UHFFFAOYSA-N
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Description

4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused thiophene-pyrimidine core with substituents at positions 4 (chloro), 5 (ethyl), and 6 (methyl). This scaffold is notable for its versatility in medicinal chemistry and materials science, serving as a key intermediate for synthesizing bioactive molecules and functional materials. The chloro group at position 4 acts as a reactive site for nucleophilic substitution, enabling further functionalization, while the ethyl and methyl groups influence steric and electronic properties critical for biological activity and solubility .

Properties

IUPAC Name

4-chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-3-6-5(2)13-9-7(6)8(10)11-4-12-9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTNZUUFPBXYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650986
Record name 4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439692-90-7
Record name 4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Substituted Thieno[2,3-d]pyrimidine Core

  • Starting Materials: Substituted thiophene derivatives such as 2-cyano-3,3-dichloroacrylonitrile or ethyl 2-cyanoacetate derivatives are common precursors.
  • Cyclization: Condensation with formamidine salts or formamidine derivatives leads to the formation of the pyrimidine ring fused to the thiophene.

For example, a related method involves condensing 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to form an intermediate, which then undergoes addition-condensation with formamidine salt to yield a chlorinated thieno[2,3-d]pyrimidine core.

Chlorination at Position 4

  • Chlorination is typically achieved by treatment of the hydroxy or amino precursor at position 4 with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), converting the 4-hydroxy or 4-amino group to a 4-chloro substituent.
  • This step is crucial for obtaining the 4-chloro derivative that is often a key intermediate for further functionalization.

Detailed Example of a Synthetic Route (Adapted from Related Compounds)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Synthesis of substituted thiophene intermediate Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane, base 75-85% Excess ethyl 2-cyanoacetate used to improve yield; unreacted material recovered
2 Formation of pyrimidine ring by condensation Addition of formamidine salt, heating at 0-110 °C High conversion Two-stage alkali addition improves yield and purity
3 Cyclization to thieno[2,3-d]pyrimidin-4-ol intermediate Controlled heating, cyclization conditions Moderate to high Intermediate isolated before chlorination
4 Chlorination to 4-chloro derivative POCl3 or SOCl2, reflux >90% Produces 4-chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine

Research Findings and Optimization Notes

  • Purity and Yield: Recent patented methods for related compounds report purity levels exceeding 99.5% without further purification, with yields up to 85% in key steps.
  • Reaction Conditions: Stepwise addition of alkali and controlled temperature ranges (0-50 °C initially, then 50-110 °C) optimize the condensation and cyclization steps, reducing by-products.
  • Recovery and Recycling: Excess starting materials such as ethyl 2-cyanoacetate can be recovered and reused, improving process economy and sustainability.
  • Functional Group Tolerance: Suzuki coupling has been successfully applied to install methyl and ethyl groups on thieno[2,3-d]pyrimidine derivatives, highlighting the versatility of the core for further modification.

Summary Table of Preparation Methods

Preparation Aspect Method Description Key Reagents Advantages Challenges
Thiophene Intermediate Synthesis Coupling of ethyl 2-cyanoacetate with bromo-dimethoxyethane Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane High conversion, recoverable excess reagent Requires careful stoichiometry control
Pyrimidine Ring Formation Condensation with formamidine salts under controlled alkali addition Formamidine salt, alkali (NaOH or KOH) High purity, good yield Temperature control critical
Cyclization Heating to induce ring closure Controlled heating Efficient intermediate formation Intermediate stability
Chlorination Conversion of 4-hydroxy to 4-chloro POCl3 or SOCl2 High yield, essential for activity Handling of chlorinating agents

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted thienopyrimidines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:
The unique structure of 4-chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine makes it a promising candidate for drug development. Its derivatives have shown potential as inhibitors for specific enzymes and receptors, particularly in the context of cancer and neurodegenerative diseases. For instance, compounds derived from thienylpyrimidines have been identified as selective inhibitors for phosphatidylinositol 5-phosphate 4-kinases (PI5P4K), which are implicated in various signaling pathways related to cancer and immunological disorders .

Case Study:
A study conducted on thienylpyrimidines demonstrated their ability to inhibit PI5P4Kγ selectively, showcasing their potential as therapeutic agents. The compounds exhibited low nanomolar potency and good brain penetration, making them suitable for further biological studies .

Organic Synthesis

Building Block in Synthesis:
this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions such as substitution and coupling reactions, which are essential in organic synthesis.

Reactions Overview:
The compound can participate in substitution reactions where the chlorine atom can be replaced by nucleophiles like amines or thiols. Additionally, it can engage in Suzuki coupling reactions to form allyl-substituted derivatives.

Reaction Type Example Products
Substitution ReactionsAmino and thiol derivatives
Coupling ReactionsEthyl (E)-5-methyl-4-(prop-1-enyl)thieno[2,3-d]pyrimidine-6-carboxylate

Material Science

Development of Novel Materials:
In material science, the compound's unique electronic properties can be harnessed to develop novel materials with specific optical or electronic characteristics. This opens avenues for applications in organic electronics and photonic devices.

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

Application Area Details References
Medicinal ChemistryPotential drug candidate for enzyme inhibitors
Organic SynthesisBuilding block for complex heterocycles
Material ScienceDevelopment of materials with unique properties

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The substituent patterns on thieno[2,3-d]pyrimidine derivatives significantly alter their chemical behavior and applications. Key comparisons include:

Compound Name Substituents (Position) Key Properties/Applications Reference
4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine Cl (4), Et (5), Me (6) High reactivity at C4; intermediate for pharmaceuticals
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Cl (4), Me (5,6) Enhanced stability; agrochemical synthesis
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Cl (4), Me (5), COOEt (6) Ester group enables hydrolysis; material science
4-Chloro-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one Cl (4), OH (5), SMe (2) Hydrogen bonding capacity; antimicrobial activity
  • Electronic Effects : The chloro group at C4 enhances electrophilicity, facilitating substitutions (e.g., amination, alkoxylation) . Ethyl and methyl substituents at C5/C6 increase lipophilicity compared to polar groups like hydroxyl or ester .

Physical and Spectroscopic Properties

  • Melting Points : Derivatives with alkyl substituents (e.g., methyl, ethyl) typically exhibit melting points between 80–180°C, influenced by crystallinity and intermolecular forces. For instance, methyl esters (e.g., b) melt at 84–86°C, while hydroxylated analogs (e.g., 3c) melt higher (177–179°C) due to hydrogen bonding .
  • Spectroscopic Data :
    • NMR : Ethyl groups show characteristic triplet (CH2) and quartet (CH3) signals near δ 1.2–1.4 ppm and δ 2.4–2.6 ppm, respectively. Chloro substituents deshield adjacent protons .
    • IR : Absence of carbonyl bands (e.g., 1748 cm⁻¹ in esters) distinguishes the target compound from carboxylate analogs .

Biological Activity

4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications in cancer treatment and other diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Properties

The chemical structure of this compound features a thieno[2,3-d]pyrimidine core with chlorine and ethyl groups that influence its reactivity and biological properties. Its molecular formula is C9H10ClN2SC_9H_{10}ClN_2S with a molecular weight of approximately 198.68 g/mol. The compound is characterized by its moderate solubility in water and higher solubility in organic solvents, which is essential for its biological activity.

This compound primarily acts as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a critical role in regulating cell proliferation and survival. The inhibition of the PI3K/AKT/mTOR signaling pathway leads to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating an IC50 value that signifies effective inhibition of cell growth .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5PI3K/AKT/mTOR pathway inhibition
MDA-MB-23115.0Induction of apoptosis
A43110.2Inhibition of cell migration and invasion

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has demonstrated activity against various microbial strains, suggesting potential use as an antimicrobial agent .

Case Study 1: Breast Cancer Treatment

A study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations over 48 hours. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for cytotoxicity in human cells.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that similar compounds exhibit good metabolic stability and low toxicity profiles in vivo .

Table 2: Pharmacokinetic Properties

ParameterValue
AbsorptionGood
DistributionModerate
MetabolismHepatic
Elimination Half-life~4 hours

Q & A

Q. What are the established synthetic routes for 4-chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
  • Intermediate preparation : Ethyl 2-cyano-4,4-dimethoxybutanoate synthesis via coupling reactions (e.g., ethyl 2-cyanoacetate with brominated reagents) .
  • Cyclization : Formation of the thienopyrimidine core using formamidine or analogous reagents under reflux conditions .
  • Chlorination : Treatment with POCl₃ or PCl₅ at elevated temperatures (80–100°C) to introduce the chloro substituent .
    Key factors for yield optimization include stoichiometric control of chlorinating agents, reaction time (12–24 hours), and inert atmosphere to prevent hydrolysis .

Q. How is this compound characterized, and what analytical techniques are essential for structural validation?

  • Methodological Answer :
  • Spectroscopy : NMR (¹H, ¹³C) confirms substituent positions, with distinct signals for ethyl (δ 1.2–1.4 ppm) and methyl groups (δ 2.4–2.6 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 257.04) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and Cl percentages (e.g., C: 51.6%, H: 4.3%) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) influence the compound’s biological activity and binding affinity?

  • Methodological Answer :
  • SAR Studies : Compare analogues via molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., tubulin). Ethyl groups enhance hydrophobic interactions in binding pockets, improving IC₅₀ values by 2–3 fold vs. methyl derivatives .
  • Experimental Validation : Synthesize derivatives (e.g., 5-methyl, 5-propyl) and test in parallel bioassays. For example, ethyl-substituted compounds show 90% tubulin polymerization inhibition vs. 60% for methyl .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer :
  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, exact molar ratios). For instance, POCl₃ purity >98% increases chlorination efficiency by 15% .
  • Data Normalization : Use internal controls (e.g., doxorubicin in cytotoxicity assays) to calibrate inter-lab variability .
  • Meta-Analysis : Compare datasets across studies (e.g., antimicrobial IC₅₀ values) using statistical tools (ANOVA) to identify outlier methodologies .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in anticancer applications?

  • Methodological Answer :
  • Microscopy : Live-cell imaging to observe microtubule disruption (e.g., mitotic arrest in HeLa cells) .
  • Western Blotting : Measure apoptosis markers (e.g., caspase-3 cleavage) post-treatment .
  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., Bcl-2 downregulation) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the 4-chloro position, increasing aqueous solubility by 10-fold .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine
Reactant of Route 2
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4-Chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine

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